
2-Phenoxy-1-phenylethanol-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-phenylethanol-d1 is a deuterium-labeled compound, which means one of the hydrogen atoms in the molecule is replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d1 typically involves the deuterium labeling of 2-Phenoxy-1-phenylethanol. One common method includes the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate in acetone, followed by reduction with sodium borohydride in methanol . The deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-1-phenylethanol-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-phenylethanol-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1-phenylethanol-d1 involves its interaction with various molecular targets and pathways. The deuterium labeling can affect the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart . The specific pathways and targets depend on the context of its use in research or applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 1-Phenoxy-2-propanol
- 2-Amino-1-phenylethanol
- 1-Phenylethanol-2-13C
Uniqueness
2-Phenoxy-1-phenylethanol-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and metabolic stability, making it a valuable tool in various scientific studies .
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
1-deuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D |
InChI-Schlüssel |
GSBICRJXEDSPTE-FCFVPJCTSA-N |
Isomerische SMILES |
[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


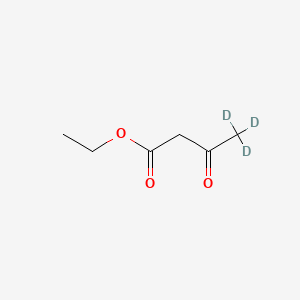
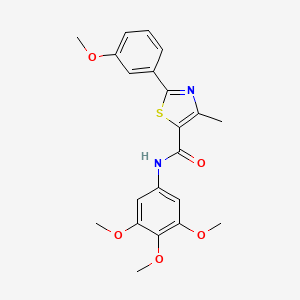
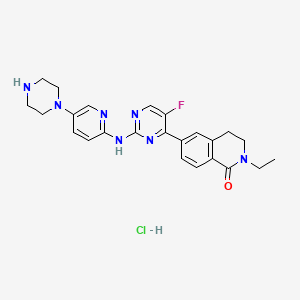
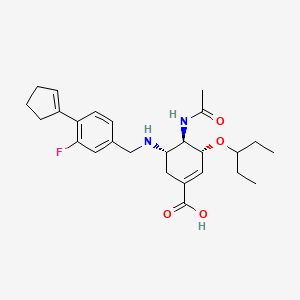
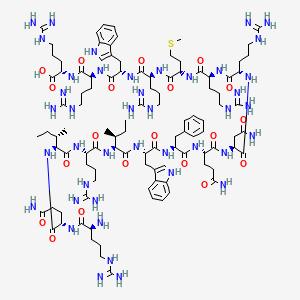


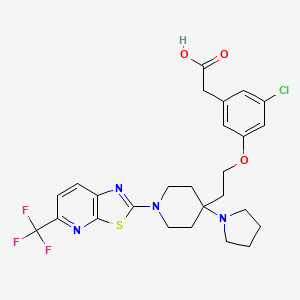

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
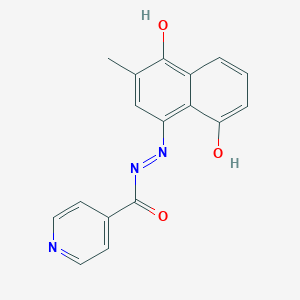

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
